
1-((1-Phenylcyclopropyl)methyl)piperidin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((1-Phenylcyclopropyl)methyl)piperidin-3-amine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Métodos De Preparación
The synthesis of 1-((1-Phenylcyclopropyl)methyl)piperidin-3-amine involves several steps. One common method includes the reaction of 1-phenylcyclopropylmethanol with piperidine under specific conditions to form the desired compound. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
1-((1-Phenylcyclopropyl)methyl)piperidin-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Aplicaciones Científicas De Investigación
1-((1-Phenylcyclopropyl)methyl)piperidin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and intermediates.
Mecanismo De Acción
The mechanism of action of 1-((1-Phenylcyclopropyl)methyl)piperidin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
1-((1-Phenylcyclopropyl)methyl)piperidin-3-amine can be compared with other piperidine derivatives, such as:
1-Benzylpyrrolidine-3-amine: This compound also contains a piperidine group and exhibits similar biological activities.
Spiropiperidines: These compounds have a spirocyclic structure and are used in various pharmaceutical applications.
Condensed piperidines: These derivatives have additional fused rings and are studied for their unique properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C15H22N2 |
|---|---|
Peso molecular |
230.35 g/mol |
Nombre IUPAC |
1-[(1-phenylcyclopropyl)methyl]piperidin-3-amine |
InChI |
InChI=1S/C15H22N2/c16-14-7-4-10-17(11-14)12-15(8-9-15)13-5-2-1-3-6-13/h1-3,5-6,14H,4,7-12,16H2 |
Clave InChI |
DFNMHQPGVJYFLL-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CN(C1)CC2(CC2)C3=CC=CC=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Chloro-2-(methylsulfonyl)pyrimido[5,4-d]pyrimidine](/img/structure/B11773579.png)
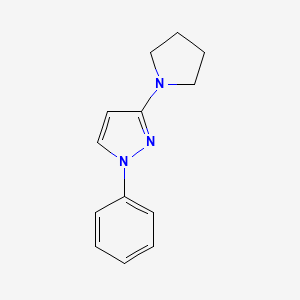
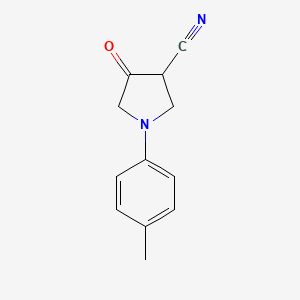
![4-Chlorobenzo[d]isothiazol-3-amine](/img/structure/B11773601.png)
![(R)-4-Benzyl-3-(2-(3'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)acetyl)oxazolidin-2-one](/img/structure/B11773614.png)
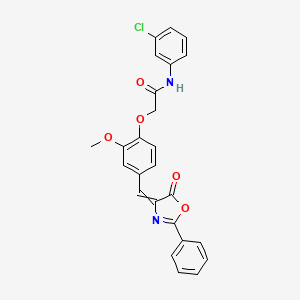


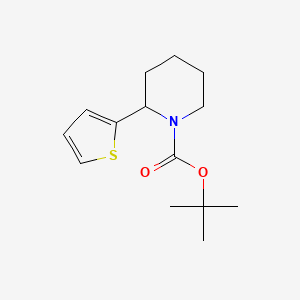
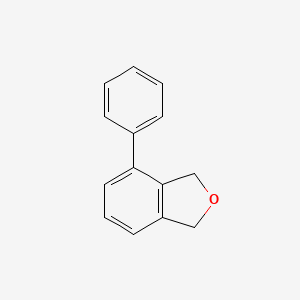
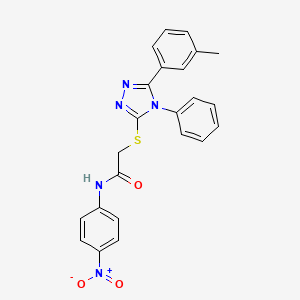
![2-(Difluoromethoxy)-7-(methylthio)benzo[d]oxazole](/img/structure/B11773632.png)

